

Comprehensive Application Notes and Protocols for Domiphen Bromide as a Cosmetic Preservative

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Compound Focus: Domiphen Bromide

CAS No.: 538-71-6

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Introduction to Domiphen Bromide

Domiphen bromide is a **quaternary ammonium compound (QAC)** widely employed as a **broad-spectrum antimicrobial preservative** in cosmetic, pharmaceutical, and personal care formulations. Chemically known as dodecyldimethyl(2-phenoxyethyl)ammonium bromide, this synthetic compound features a positively charged nitrogen atom center that confers its antimicrobial properties through interaction with negatively charged microbial cell membranes [1] [2]. **Domiphen bromide** has gained increased attention as a **potential alternative to parabens** amid growing consumer concern about traditional preservative systems, though its use requires careful consideration of stability and safety profiles [3] [4].

The compound is valued in formulation science for its **dual functionality** as both a preservative and a cosmetic agent, exhibiting antimicrobial, antiplaque, and deodorant properties that make it suitable for diverse applications including oral care products, topical creams, and antiperspirants [5] [6]. As with many QACs, **domiphen bromide's** chemical structure combines a hydrophobic alkyl chain with a hydrophilic cationic center, enabling it to disrupt microbial membranes effectively [1].

Fundamental Properties and Mechanism of Action

Chemical and Physical Characteristics

Domiphen bromide (CAS Registry 538-71-6) has the molecular formula $C_{22}H_{40}BrNO$ and a molecular weight of 414.46 g/mol [7] [2]. As a quaternary ammonium compound, it exists as a **crystalline solid** at room temperature and is characterized by excellent water solubility, which facilitates its incorporation into aqueous cosmetic systems [1]. The compound's structure consists of a **lipophilic dodecyl chain** connected to a **positively charged ammonium center** with a phenoxyethyl group, creating an amphiphilic structure that mediates its antimicrobial activity through surfactant-like interactions with biological membranes [1] [6].

Table 1: Fundamental Physicochemical Properties of **Domiphen Bromide**

Property	Specification	Reference
Chemical Name	Dodecyldimethyl(2-phenoxyethyl)ammonium bromide	[2]
CAS Registry	538-71-6	[7] [2]
Molecular Formula	$C_{22}H_{40}BrNO$	[7]
Molecular Weight	414.46 g/mol	[7]
Drug Class	Quaternary Ammonium Compound	[1] [2]
Physical State	Crystalline solid	[1]
Solubility	Soluble in water and ethanol	[8]

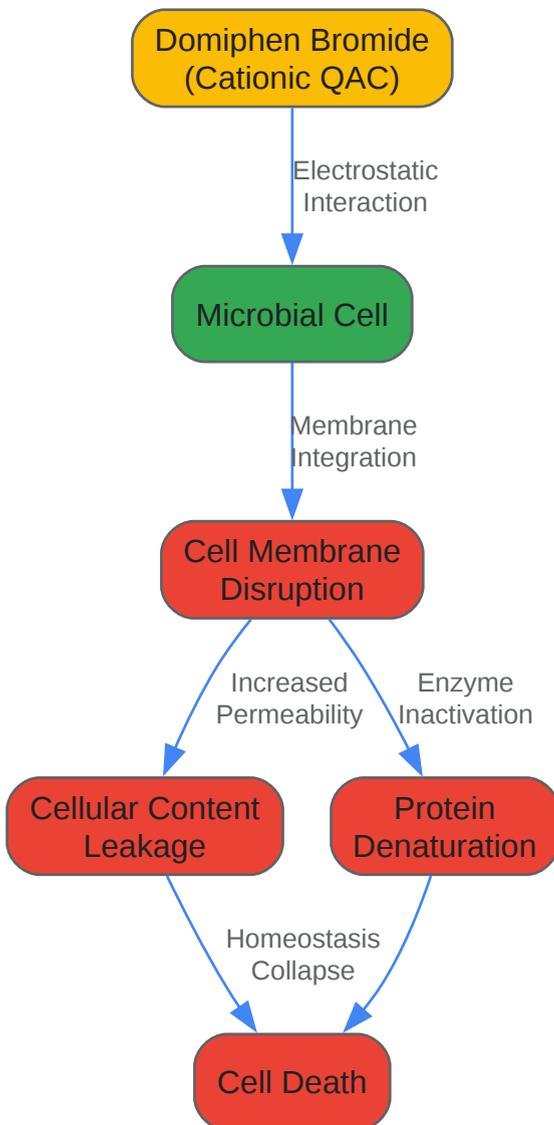
Antimicrobial Mechanism of Action

The **primary antimicrobial mechanism** of **domiphen bromide** derives from its **cationic surfactant properties**. The positively charged nitrogen atom interacts electrostatically with negatively charged components of microbial cell membranes, such as phospholipids and proteins [1]. This interaction leads to **membrane integration** and **disruption of lipid bilayer integrity**, causing increased membrane permeability and leakage of essential cellular contents including ions, nucleotides, and other small molecules [1].

The **membrane disruption** subsequently results in:

- **Loss of osmotic balance** and cellular homeostasis
- **Impairment of membrane-bound enzyme** function
- **Disruption of energy production** and nutrient transport
- **Ultimately, microbial cell death** [1]

Additionally, **domiphen bromide** exhibits **protein denaturation activity**, whereby it interacts with microbial proteins causing them to unfold and lose functional conformation. This denaturation disables critical enzymes and structural proteins, leading to the collapse of vital cellular functions [1]. The compound demonstrates **broad-spectrum efficacy** against both Gram-positive and Gram-negative bacteria, fungi, and certain viruses, making it a comprehensive preservative for cosmetic systems [1] [3].



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Figure 1: Antimicrobial Mechanism of **Domiphen Bromide** - This diagram illustrates the sequential process by which **domiphen bromide** disrupts microbial cell membranes through electrostatic interactions, membrane integration, and subsequent cellular damage leading to cell death.

Stability Profile and Degradation Pathways

Stability Under Stress Conditions

Domiphen bromide exhibits **specific vulnerability to hydrolytic and oxidative degradation** that must be considered during formulation development. Comprehensive forced degradation studies following ICH guidelines have revealed that the compound is **most susceptible to basic hydrolysis**, with significant degradation observed under alkaline conditions [8]. The presence of both a bromide counterion and an aromatic ring with high reactivity toward electrophilic substitutions creates a potential pathway for **in-situ bromination** of the phenyl ring under oxidative conditions [3] [4].

Table 2: **Domiphen Bromide** Stability Under Forced Degradation Conditions

Stress Condition	Degradation Observed	Primary Degradation Products	Implications for Formulation
Basic Hydrolysis (0.1N NaOH)	26.72% degradation	Ring-opened products	Avoid alkaline pH (>8.0) in formulations
Acidic Hydrolysis (0.1N HCl)	18.45% degradation	Partially hydrolyzed compounds	Moderate stability in acidic conditions
Oxidative Stress (3% H ₂ O ₂)	15.23% degradation	p-Bromodomiphen bromide	Avoid strong oxidizers in formulations
Thermal Stress (60°C)	<5% degradation	Minimal decomposition	Good thermal stability

Stress Condition	Degradation Observed	Primary Degradation Products	Implications for Formulation
Photolytic Stress	<5% degradation	Minimal decomposition	Standard light protection sufficient

The **major degradation pathway** occurs through **bromination of the aromatic ring** under oxidative conditions, where the bromide counter-ion oxidizes to bromine, leading to electrophilic aromatic substitution that produces **p-bromodomiphen bromide** [3] [4]. Surprisingly, this degradation product demonstrates **enhanced antimicrobial activity** compared to the parent compound while maintaining a similar toxicity profile, presenting both a stability challenge and potential opportunity for derivative development [3].

Degradation Pathway and Implications



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Figure 2: Primary Oxidative Degradation Pathway of **Domiphen Bromide** - The diagram illustrates the transformation of **domiphen bromide** to **p-bromodomiphen bromide** under oxidative conditions, resulting in a degradation product with potentially enhanced antimicrobial properties.

The **formulation implications** of these degradation pathways are significant. Products containing **domiphen bromide** should be:

- **Buffered to neutral or slightly acidic pH** to minimize hydrolytic degradation
- **Protected from strong oxidizers** in formulation matrices
- **Stored in opaque packaging** when possible to reduce photolytic initiation of bromination
- **Evaluated for compatibility** with other formulation components that might catalyze degradation

Analytical Methods and Quality Control

HPLC Method for Quantification and Stability Testing

A **robust reversed-phase HPLC method** has been developed and validated specifically for the quantification of **domiphen bromide** in pharmaceutical and cosmetic formulations. This method provides **excellent sensitivity and specificity** while incorporating green chemistry principles by minimizing hazardous solvent use [8].

4.1.1 Chromatographic Conditions

- **Column:** Inertsil ODS-3 C18 (3.0 × 250 mm, 5 µm particle size)
- **Mobile Phase:** Acetonitrile/0.0116 M perchloric acid, pH ~2.0 (70:30, v/v)
- **Flow Rate:** 2.0 mL/min
- **Injection Volume:** 20 µL
- **Detection:** DAD at 275 nm
- **Column Temperature:** 25°C
- **Run Time:** 6 minutes
- **Sample Diluent:** Ethanol:water (50:50, v/v) [8]

4.1.2 Sample Preparation Protocol

- **Stock Solution Preparation:** Accurately weigh **domiphen bromide** reference standard and dissolve in ethanol:water (50:50, v/v) to obtain a concentration of 1000 µg/mL.
- **Sonication:** Sonicate the solution for 5 minutes to ensure complete dissolution.
- **Working Standard Preparation:** Prepare serial dilutions from the stock solution using the same diluent to cover the concentration range of 1.132-1000 µg/mL.
- **Sample Preparation:** For cosmetic formulations, accurately weigh an amount equivalent to approximately 1 mg of **domiphen bromide** into a 10 mL volumetric flask. Dilute to volume with ethanol:water (50:50, v/v) and mix thoroughly.
- **Filtration:** Filter the solution through a 0.45 µm nylon membrane prior to injection.

Method Validation Parameters

The HPLC method has been comprehensively validated according to ICH Q2(R2) guidelines, demonstrating excellent performance characteristics for routine quality control and stability testing [8].

*Table 3: Validation Parameters for **Domiphen Bromide** HPLC Method*

Validation Parameter	Results	Acceptance Criteria
Linearity Range	1.132-1000 µg/mL	$r^2 > 0.999$
Limit of Detection (LOD)	0.373 µg/mL	$S/N \geq 3$
Limit of Quantification (LOQ)	1.132 µg/mL	$S/N \geq 10$, $RSD < 2\%$
Precision (Intra-day)	$RSD < 1\%$	$RSD \leq 2\%$
Precision (Inter-day)	$RSD < 2\%$	$RSD \leq 2\%$
Accuracy (% Recovery)	98.8-99.76%	98-102%
Robustness	Insignificant variation with deliberate parameter changes	Consistent retention time and peak symmetry

System Suitability Testing Protocol

For routine analysis, system suitability tests must be performed to ensure chromatographic quality:

- **Resolution Solution:** Inject a mixture containing **domiphen bromide** and its primary degradation product (p-bromod**domiphen bromide**) - resolution should be greater than 2.0.
- **Tailing Factor:** Should be less than 1.5 for the **domiphen bromide** peak.
- **Theoretical Plates:** Should be greater than 2000 for the **domiphen bromide** peak.
- **Relative Standard Deviation:** For five replicate injections of standard solution, RSD should be less than 2%.

Safety and Toxicology Profile

Cardiac Safety Considerations

Recent research has identified that **domiphen bromide** is a **potent inhibitor of the hERG potassium channel**, a key contributor to cardiac repolarization [9]. This interaction presents potential **cardiac safety**

considerations that must be evaluated, particularly for products with potential systemic exposure.

The **molecular mechanism** of hERG channel blockade involves specific interactions with channel residues:

- **Serine624** and **Valine625** in the pore helix
- **Tyrosine652** in the S6 helix
- **Asparagine588** and **Serine631** in the S5-S6 connector [9]

The **quaternary ammonium group** of **domiphen bromide** serves as a critical pharmacophore, mediating strong interactions with serine and aromatic residues via π -cation, electrostatic, and hydrogen bonding mechanisms that contribute to high-affinity channel blockade [9]. These findings suggest that formulators should consider **minimizing systemic exposure** through appropriate delivery system design, particularly for leave-on products applied to large body surface areas.

Topical Safety and Compatibility

Domiphen bromide is **generally well-tolerated** in topical applications with a low incidence of adverse effects. The most commonly reported reactions include mild **skin irritation, redness, itching, and dryness** in susceptible individuals [6]. The compound has a **comedogenic rating of 1** on a 0-5 scale, indicating it is unlikely to clog pores and cause acne, making it suitable for inclusion in formulations for acne-prone skin [6].

Due to the **lack of comprehensive data** on topical usage during pregnancy and breastfeeding, it is advisable for formulators to exercise caution when including **domiphen bromide** in products targeted toward these populations and to recommend consultation with healthcare professionals [6]. Pre-market **patch testing** is recommended for finished products to identify potential sensitization in the consumer population.

Formulation Guidelines and Applications

Recommended Use Conditions

Based on the comprehensive stability, efficacy, and safety data, the following formulation guidelines are recommended for **domiphen bromide**:

- **Effective Concentration Range:** 0.02%-0.5% depending on application and formulation type
- **Optimal pH Range:** 4.0-6.5 for maximum stability and efficacy
- **Temperature Stability:** Stable up to 40°C; avoid prolonged exposure to higher temperatures
- **Incompatibilities:** Avoid strong oxidizing agents, alkaline compounds, and anionic surfactants
- **Packaging Considerations:** Amber glass or polyethylene containers recommended for light-sensitive formulations

Specific Application Protocols

6.2.1 Incorporation in Oral Care Products

For **mouthwash and toothpaste formulations**, **domiphen bromide** provides effective antiplaque activity through its antimicrobial action against oral bacteria [5] [6].

Standard Protocol for Mouthwash Formulation:

- **Aqueous Phase Preparation:** Dissolve **domiphen bromide** (0.05-0.1%) in warm purified water (60°C).
- **Solubilization:** Add ethanol (up to 15%), humectants, and flavoring agents with continuous mixing.
- **pH Adjustment:** Adjust to pH 5.5-6.5 using citric acid or sodium hydroxide.
- **Cooling and Filtration:** Cool to room temperature and filter through 0.45µm membrane.
- **Quality Control:** Assay **domiphen bromide** content and check for degradation products.

6.2.2 Incorporation in Creams and Lotions

For **emulsion-based systems**, **domiphen bromide** should be incorporated during the cooling phase to minimize thermal degradation.

Standard Protocol for O/W Cream:

- **Oil Phase Preparation:** Heat oil-soluble ingredients to 70-75°C.
- **Aqueous Phase Preparation:** Heat water and water-soluble ingredients to same temperature.
- **Emulsification:** Add aqueous phase to oil phase with high-shear mixing.
- **Preservative Addition:** Add **domiphen bromide** (0.02%-0.05%) when temperature drops below 45°C.
- **Final Adjustments:** Adjust pH, add fragrances, and homogenize final product.

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